molecular formula C8H7IO3 B8709650 1-(2,4-dihydroxy-3-iodophenyl)ethan-1-one

1-(2,4-dihydroxy-3-iodophenyl)ethan-1-one

Cat. No.: B8709650
M. Wt: 278.04 g/mol
InChI Key: JHTYTCIQMRHXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dihydroxy-3-iodophenyl)ethan-1-one typically involves the iodination of 2,4-dihydroxyacetophenone. The reaction is carried out in the presence of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine is introduced to the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-3-iodophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxy-3-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

1-(2,4-dihydroxy-3-iodophenyl)ethanone

InChI

InChI=1S/C8H7IO3/c1-4(10)5-2-3-6(11)7(9)8(5)12/h2-3,11-12H,1H3

InChI Key

JHTYTCIQMRHXMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)I)O

Origin of Product

United States

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